N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative characterized by three key structural motifs:
- 1,3-Oxazole ring: The oxazole core, substituted at position 5 with a 4-fluorophenyl group, introduces electron-withdrawing properties and metabolic stability.
- Sulfanylacetamide linker: The thioether (-S-) bridge between the oxazole and acetamide groups enhances conformational flexibility and may influence binding interactions.
This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where fluorinated aromatic systems and heterocycles play critical roles.
Properties
Molecular Formula |
C19H15FN2O4S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H15FN2O4S/c20-14-4-2-13(3-5-14)17-9-22-19(26-17)27-10-18(23)21-8-12-1-6-15-16(7-12)25-11-24-15/h1-7,9H,8,10-11H2,(H,21,23) |
InChI Key |
LIBNQEXVKBDKSG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=C(O3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and oxazole intermediates. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as triphenylphosphine and azodicarboxylates. The Mitsunobu reaction is a common method used to couple these intermediates .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide. For instance, compounds containing oxazole and benzodioxole moieties have shown significant activity against various cancer cell lines:
| Compound | Cell Line Tested | Percent Growth Inhibition (%) |
|---|---|---|
| Compound 6h | SNB-19 | 86.61 |
| Compound 6h | OVCAR-8 | 85.26 |
| Compound 6h | NCI-H40 | 75.99 |
| Compound 6h | HCT116 | 56.4 |
These results indicate that such compounds can effectively inhibit cancer cell growth and warrant further investigation for their mechanism of action and structure optimization .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study involving various derivatives of acetamides demonstrated that certain structural modifications can enhance antimicrobial efficacy against pathogens such as Mycobacterium tuberculosis. The synthesized derivatives were assessed for both in vitro and in vivo activities:
| Derivative | Activity Type | Result |
|---|---|---|
| Acetamide A | In vitro against M. tuberculosis | Active |
| Acetamide B | In vivo in mice models | Significant inhibition |
These findings suggest that modifications in the acetamide structure can lead to improved antimicrobial agents .
Anti-inflammatory Potential
In silico studies have indicated that compounds similar to this compound may act as inhibitors of key inflammatory pathways. Molecular docking studies have shown promising results for potential inhibition of the enzyme 5-lipoxygenase (5-LOX), which is involved in the inflammatory response:
| Compound | Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|---|
| Compound X | 5-lipoxygenase | -8.5 |
This suggests a pathway for developing new anti-inflammatory drugs based on this compound's structure .
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues and Pharmacological Insights
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Structural and Functional Differences
Heterocyclic Core Variations: The target compound’s 1,3-oxazole ring offers rigidity and moderate polarity, whereas analogues with imidazole () or thiadiazole () cores may exhibit altered electronic properties and binding kinetics. Thiadiazole derivatives, for example, often show improved solubility due to increased polarity .
Substituent Effects :
- The 4-fluorophenyl group in the target compound is associated with enhanced metabolic stability and target affinity in fluorinated drug candidates. In contrast, the 3-methoxyphenyl substituent in ’s analogue may alter pharmacokinetics due to methoxy’s electron-donating effects .
- Furan and phenyl substituents in triazole derivatives () were linked to anti-exudative effects, implying that aromaticity and heteroatom placement critically influence bioactivity .
Linker Modifications :
- The sulfanylacetamide motif is conserved across multiple analogues, but its connectivity to different heterocycles (e.g., oxazole vs. thiadiazole) impacts conformational flexibility and enzyme-substrate interactions.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C18H17N3O4S
- Molecular Weight: 373.41 g/mol
The structure features a benzodioxole moiety, an oxazole ring with a fluorophenyl substituent, and a sulfanyl group, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in critical pathways:
- Microtubule Dynamics: The compound disrupts microtubule formation by binding to tubulin, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of established chemotherapeutic agents such as taxanes.
- Enzymatic Inhibition: Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of certain kinases and phosphatases .
In Vitro Studies
In vitro studies have been conducted to evaluate the efficacy of the compound against various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Microtubule disruption |
| MCF7 (Breast Cancer) | 10 | Apoptosis induction |
| A549 (Lung Cancer) | 12 | Cell cycle arrest |
These results indicate that the compound exhibits significant anti-cancer activity across multiple cell lines.
Enzyme Activity Profiling
A profiling study assessed the compound's activity against various enzymes:
| Enzyme Type | Assay Results |
|---|---|
| Kinase | Inhibited at concentrations ≤10 µM |
| Cholinesterase | No significant inhibition |
| CYP450 | Moderate inhibition observed |
The compound's inhibitory effect on kinases suggests potential applications in targeted cancer therapies .
Case Study 1: Cancer Treatment
A recent study investigated the therapeutic potential of this compound in a mouse model of breast cancer. The treatment group exhibited a significant reduction in tumor size compared to controls, highlighting its potential as an effective anti-cancer agent.
Case Study 2: Enzyme Inhibition
Another study focused on the compound's role as an inhibitor of α-glucosidase. The results demonstrated that derivatives of this compound could effectively lower blood sugar levels in diabetic models, suggesting its utility in managing diabetes-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
